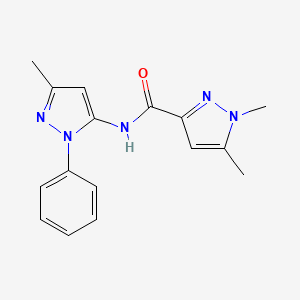![molecular formula C18H20N4O2S B6537512 4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide CAS No. 1021226-57-2](/img/structure/B6537512.png)
4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide, also known as 4-methyl-N-6-sulfanylpyridazin-3-ylbenzamide (4-M-N-6-SPB), is a novel compound that has been studied for its potential applications in the scientific research field. 4-M-N-6-SPB is a member of the benzamide class of compounds and has a molecular weight of 359.41 g/mol. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetonitrile.
Mecanismo De Acción
The mechanism of action of 4-M-N-6-SPB is not fully understood, but it is believed to involve the inhibition of the enzymes AChE and COX-2. 4-M-N-6-SPB has been shown to bind to the active sites of both enzymes, preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
4-M-N-6-SPB has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-M-N-6-SPB is able to inhibit the enzyme AChE, leading to increased synaptic transmission. In vivo studies have also shown that 4-M-N-6-SPB is able to inhibit the enzyme COX-2, leading to decreased production of inflammatory mediators. In addition, 4-M-N-6-SPB has been shown to have antioxidant and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-M-N-6-SPB in laboratory experiments is its ability to inhibit the enzymes AChE and COX-2. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes. However, there are some limitations to using 4-M-N-6-SPB in laboratory experiments. For example, it is insoluble in water, making it difficult to use in aqueous solutions. In addition, it has a relatively low solubility in organic solvents, making it difficult to use in organic solvent-based systems.
Direcciones Futuras
There are a number of potential future directions for 4-M-N-6-SPB research. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative and inflammatory diseases. Another potential direction is to further explore its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on its solubility in various solvents, as well as its stability in different pH conditions. Finally, further research could be conducted on its potential applications in other fields, such as agriculture and food science.
Métodos De Síntesis
4-M-N-6-SPB can be synthesized through a reaction of ethyl 2-oxopyrrolidine-1-sulfonate with 4-methylbenzamide in the presence of a base, such as sodium hydroxide. The reaction is conducted in a solvent, such as acetonitrile, at a temperature of 40°C. The reaction is then quenched with water and the product is isolated by filtration.
Aplicaciones Científicas De Investigación
4-M-N-6-SPB has a number of potential applications in the scientific research field. It has been studied for its ability to inhibit the enzyme acetylcholinesterase (AChE), which plays a role in the transmission of nerve impulses. Inhibition of AChE can lead to increased synaptic transmission, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s. 4-M-N-6-SPB has also been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 could be beneficial in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
4-methyl-N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-13-4-6-14(7-5-13)18(24)19-15-8-9-16(21-20-15)25-12-17(23)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICRHWWVESCWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,4-difluorophenyl)piperazine-1-carboxamide](/img/structure/B6537431.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6537454.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,3-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B6537461.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2-ethylphenyl)piperazine-1-carboxamide](/img/structure/B6537464.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,5-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B6537473.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide](/img/structure/B6537482.png)
![N-benzyl-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537488.png)

![ethyl 2-{[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}acetate](/img/structure/B6537498.png)
![4-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537506.png)
![4-methyl-N-[6-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide](/img/structure/B6537524.png)
![4-methyl-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide](/img/structure/B6537531.png)
![4-methyl-N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537532.png)
![4-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537539.png)